molecular formula C31H26O4 B11165188 7,8-Bis-(4-methyl-benzyloxy)-4-phenyl-chromen-2-one

7,8-Bis-(4-methyl-benzyloxy)-4-phenyl-chromen-2-one

Cat. No.: B11165188
M. Wt: 462.5 g/mol
InChI Key: FMNNTSOWHHICRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“7,8-Bis-(4-methyl-benzyloxy)-4-phenyl-chromen-2-one” is a synthetic organic compound belonging to the class of chromen-2-one derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “7,8-Bis-(4-methyl-benzyloxy)-4-phenyl-chromen-2-one” typically involves multi-step organic reactions. One common approach might include:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylbenzyl alcohol, phenylacetic acid, and salicylaldehyde.

    Reaction Steps:

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

“7,8-Bis-(4-methyl-benzyloxy)-4-phenyl-chromen-2-one” can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce dihydrochromen-2-one derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis and material science.

    Biology: Investigated for its biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

    Medicine: Potential therapeutic agent for various diseases due to its bioactive properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of “7,8-Bis-(4-methyl-benzyloxy)-4-phenyl-chromen-2-one” involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, and proteins involved in biological processes.

    Pathways: Modulation of signaling pathways related to inflammation, oxidative stress, and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    7,8-Dihydroxy-4-phenyl-chromen-2-one: Known for its antioxidant properties.

    7,8-Dimethoxy-4-phenyl-chromen-2-one: Studied for its anti-inflammatory effects.

    4-Phenyl-chromen-2-one: A simpler analog with various biological activities.

Uniqueness

“7,8-Bis-(4-methyl-benzyloxy)-4-phenyl-chromen-2-one” is unique due to the presence of two 4-methyl-benzyloxy groups, which may enhance its biological activity and specificity compared to other similar compounds.

Properties

Molecular Formula

C31H26O4

Molecular Weight

462.5 g/mol

IUPAC Name

7,8-bis[(4-methylphenyl)methoxy]-4-phenylchromen-2-one

InChI

InChI=1S/C31H26O4/c1-21-8-12-23(13-9-21)19-33-28-17-16-26-27(25-6-4-3-5-7-25)18-29(32)35-30(26)31(28)34-20-24-14-10-22(2)11-15-24/h3-18H,19-20H2,1-2H3

InChI Key

FMNNTSOWHHICRW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)COC2=C(C3=C(C=C2)C(=CC(=O)O3)C4=CC=CC=C4)OCC5=CC=C(C=C5)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.